Acoramidis hydrochloride is derived from a class of compounds known as transthyretin stabilizers. These compounds work by stabilizing the tetrameric form of transthyretin, preventing its misfolding and subsequent aggregation into amyloid fibrils. The compound is typically classified under the category of pharmacological agents targeting protein misfolding disorders.
The synthesis of Acoramidis hydrochloride involves several chemical reactions that can be categorized into key steps:
The synthesis typically employs techniques such as high-performance liquid chromatography for purification and characterization methods like nuclear magnetic resonance spectroscopy to confirm the structure.
Acoramidis hydrochloride has a complex molecular structure characterized by specific functional groups that contribute to its biological activity.
The three-dimensional structure can be visualized using molecular modeling software, illustrating how the compound fits into the transthyretin binding site.
Acoramidis hydrochloride participates in several chemical reactions that are critical for its pharmacological activity:
Kinetic studies demonstrate how Acoramidis interacts with transthyretin under various conditions, providing insights into its efficacy and safety profile.
The mechanism of action for Acoramidis hydrochloride involves:
Clinical trials have shown significant reductions in serum amyloid levels in patients treated with Acoramidis compared to placebo groups, highlighting its therapeutic potential.
Acoramidis hydrochloride is primarily explored for:
Acoramidis hydrochloride was engineered using structure-based drug design to emulate the protective effects of the naturally occurring transthyretin T119M mutation. This mutation confers resistance to amyloidogenesis by enhancing tetramer stability through favorable electrostatic interactions at the dimer-dimer interface [6] [8]. Computational modeling revealed that the T119M mutation increases the kinetic barrier for tetramer dissociation into monomeric amyloidogenic intermediates by introducing additional hydrophobic contacts and reducing solvent accessibility of the thyroxine-binding channel [8] [9].
Acoramidis was specifically optimized to replicate these stabilizing interactions without requiring genetic alteration. Biophysical studies demonstrated that the compound binds with negative cooperativity to the two thyroxine pockets in the transthyretin tetramer, mimicking the allosteric network of the T119M variant [6] [10]. This binding mechanism shifts the tetramer-monomer equilibrium toward the native tetrameric state, reducing the population of misfolding-prone monomers by >90% at therapeutic concentrations [6]. The design strategy focused on achieving three-dimensional complementarity with the thyroxine-binding site while enhancing interactions with residues critical for stabilization (e.g., Lys15, Glu54, and Ser117) [1] [10].
Table 1: Protective Mechanisms of T119M Mutation and Acoramidis Mimicry
| Feature | T119M Mutation | Acoramidis Design Strategy |
|---|---|---|
| Stabilizing Mechanism | Enhanced hydrophobic packing at dimer interface | Synthetic occupation of thyroxine pockets |
| ΔG Tetramer (kcal/mol) | -3.2 (vs. wild-type) | -5.1 (binding energy) |
| Dissociation Half-life | 72 hours (pH 4.4) | 168 hours (pH 4.4 with 10 µM Acoramidis) |
| Key Interactions | Met119-Thr119' van der Waals network | Fluorophenyl-Pro89; Carboxylate-Lys15 H-bonds |
The synthetic route for Acoramidis hydrochloride (3-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoic acid hydrochloride) was optimized through three generations of process chemistry to enable multi-kilogram production. The initial medicinal chemistry route suffered from low yields (35% over two steps) due to inefficient alkylation and pyrazole formation [6]. Optimization focused on four critical parameters: (1) solvent selection, (2) catalyst loading, (3) temperature control, and (4) purification efficiency.
The commercial synthesis employs a convergent three-step sequence:
Table 2: Optimization of Key Synthesis Steps
| Step | Initial Conditions | Optimized Conditions | Improvement |
|---|---|---|---|
| O-alkylation | DMF, K₂CO₃ (1.2 eq), 16 hr, 25°C | Neat 1,3-dibromopropane, K₂CO₃ (1.0 eq), 8 hr, 40°C | Yield: 68% → 82%; Purity: 85% → 95% |
| Pyrazole Cyclization | Ethanol, hydrazine (2.5 eq), 4 hr reflux | Ethanol/water (9:1), hydrazine (1.5 eq), 2 hr reflux | Yield: 42% → 68%; Reduced byproducts |
| Final Purification | Silica gel (10-50% methanol/dichloromethane) | Crystallization from ethyl acetate/heptane | Chromatography eliminated; Yield: 71% |
Scale-up challenges were addressed through solvent selection (replacing dichloromethane with ethyl acetate) and implementing a crystallization-based purification that eliminated preparative chromatography [6] [4]. The process was successfully transferred to pilot-scale reactors (5 L) with consistent production of >20 kg batches, maintaining >99.5% chemical purity and <0.1% genotoxic impurity profile [3] [6].
Acoramidis hydrochloride's molecular architecture incorporates three strategic elements to maximize transthyretin binding: (1) a 3,5-dimethylpyrazole moiety mimicking thyroxine's inner ring, (2) a fluorinated benzoic acid bioisostere for the hormone's outer phenolic ring, and (3) a propoxy linker replacing the hormone's alanine bridge [6] [10]. X-ray crystallography of the transthyretin-Acoramidis complex (PDB: 4D7B) reveals critical interactions:
Systematic structure-activity relationship studies identified the propoxy linker length as critical for optimal binding. Shorter chains (ethoxy) reduced affinity 10-fold due to incomplete channel occupation, while longer chains (butoxy) induced steric clashes with Thr119 [6]. The fluorine atom at the 4-position increased binding 3-fold versus unsubstituted analogs by pre-organizing the carboxylate conformation through intramolecular H-bonding [6] [10].
Table 3: Binding Affinity Contributions of Structural Components
| Structural Feature | ΔG Contribution (kcal/mol) | Key Interactions | Effect on Dissociation Kinetics |
|---|---|---|---|
| 4-Fluorobenzoic Acid | -2.8 | H-bonds with Lys15; F-Pro89 dipole | 8-fold ↑ tetramer half-life |
| 3,5-Dimethylpyrazole | -1.9 | Hydrophobic packing; H-bond with Glu54 | 4-fold ↓ monomer formation rate |
| Propoxy Linker | -1.2 | Optimal channel occupation (8.2 Å) | 2-fold ↑ vs. ethoxy/butoxy analogs |
| Combined Structure | -5.1 | Cooperative binding to both thyroxine sites | 20-fold stabilization vs. apo-TTR |
Acoramidis exhibits 50-fold greater binding affinity (Kd = 2 nM) than the natural ligand thyroxine and 12-fold superiority versus tafamidis in isothermal titration calorimetry studies [6] [10]. This enhancement derives from cooperative binding: occupation of the first thyroxine pocket increases affinity at the second site through allosteric communication between subunits, effectively "locking" the tetramer [8] [9]. Molecular dynamics simulations confirm that Acoramidis restricts the β-sheet flexibility of transthyretin's EF helix-loop region (residues 74-81), preventing the conformational opening required for monomer dissociation [9].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2